molecular formula C6H3Cl3S B1197574 2,4,5-Trichlorothiophenol CAS No. 3773-14-6

2,4,5-Trichlorothiophenol

Cat. No.: B1197574
CAS No.: 3773-14-6
M. Wt: 213.5 g/mol
InChI Key: JARIALSGFXECCH-UHFFFAOYSA-N
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Description

2,4,5-Trichlorothiophenol is an organosulfur compound with the molecular formula C6H3Cl3S. It is a derivative of thiophenol, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is known for its use in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

2,4,5-Trichlorothiophenol primarily targets the formation of persistent organic pollutants, specifically polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins . These compounds exhibit ecotoxicological and toxicological properties similar to those displayed by their dioxin analogues .

Mode of Action

The compound interacts with its targets through a process of combustion. The formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S–H and O–H moieties in the this compound and 2,4,5-trichlorophenol precursors .

Biochemical Pathways

The combustion of this compound yields three different congeners of PCTA, including 2,3,7,8-tetrachlorothianthrene (TeCTA), 1,2,4,7,8-pentachlorothianthrene (PeCTA) and 1,2,4,6,7,9-hexachlorothianthrene (HxCTA) . The degree and pattern of chlorination on the this compound precursor lead to subtle thermodynamic and kinetic changes to the PCDT/PCTA formation mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of persistent organic pollutants. These pollutants are known to bioaccumulate and have been detected in environmental contexts as diverse as sediments, waste incineration by-products, oil spills, pulp mill effluent, and marine organisms .

Action Environment

Environmental factors play a significant role in the action of this compound. The principal sources of PCDT and PCTA in the environment are the combustion of coal and biomass, municipal waste incineration, metallurgical processes, and automobile exhaust . The concentrations of PCDT and PCTA closely correlate with those of their dioxin analogues, indicating that similar chemical mechanisms dictate their formation during combustion .

Biochemical Analysis

Biochemical Properties

2,4,5-Trichlorothiophenol plays a significant role in biochemical reactions, particularly in the context of environmental bioremediation. It interacts with various enzymes and proteins, including ligninolytic enzymes produced by fungi such as Clitocybe maxima. These enzymes, such as manganese peroxidase and dehydrogenase, facilitate the breakdown of this compound, enhancing its dissipation in contaminated soils . The interaction between this compound and these enzymes is crucial for its bioremediation potential, as it leads to the degradation of the compound and reduces its environmental impact.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the combustion of this compound can lead to the formation of polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which exhibit toxicological properties similar to dioxins . These compounds can disrupt cellular functions, leading to cytotoxicity and endocrine disruption. The impact of this compound on cellular processes underscores the importance of understanding its biochemical interactions and potential health risks.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. During combustion, this compound undergoes oxidative thermal decomposition, leading to the formation of PCDT and PCTA . These reactions are influenced by the presence of chlorine atoms and the sulfur moiety in the compound. The formation of these persistent organic pollutants is more favorable both kinetically and thermodynamically compared to their dioxin counterparts. This mechanism highlights the potential environmental and health hazards associated with the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including the presence of co-contaminants such as heavy metals Over time, the bioremediation potential of this compound can be enhanced through the activity of ligninolytic enzymes, leading to its dissipation in contaminated soils

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including cytotoxicity and endocrine disruption The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent impact of this compound on health and the environment

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and bioremediation. The compound interacts with enzymes such as manganese peroxidase and dehydrogenase, which facilitate its breakdown in contaminated soils . These interactions are crucial for reducing the environmental impact of this compound and preventing its accumulation in ecosystems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed within various compartments. The presence of transporters and binding proteins can affect its localization and accumulation, impacting its overall activity and function . Understanding these processes is essential for assessing the environmental and health risks associated with this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization processes are important for understanding the biochemical interactions and potential effects of this compound at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorothiophenol can be synthesized through several methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorothiophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it to thiophenol or other lower oxidation state compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiophenol, lower oxidation state compounds.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trichlorothiophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and environmental impact.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity poses challenges.

    Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Comparison with Similar Compounds

    2,4,5-Trichlorophenol: Similar in structure but lacks the sulfur atom.

    2,4,6-Trichlorothiophenol: Differing in the position of chlorine atoms.

    2,4-Dichlorothiophenol: Contains one less chlorine atom.

Uniqueness: 2,4,5-Trichlorothiophenol is unique due to its specific chlorination pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4,5-trichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIALSGFXECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191167
Record name 2,4,5-Trichlorothiophenol
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3773-14-6
Record name 2,4,5-Trichlorobenzenethiol
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Record name 2,4,5-Trichlorothiophenol
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Record name 3773-14-6
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Record name 2,4,5-Trichlorothiophenol
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Record name 2,4,5-trichlorothiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4,5-Trichlorothiophenol metabolized in rats?

A1: Research indicates that when this compound is administered to rats, it undergoes metabolism primarily through conjugation reactions. [] One major metabolic pathway involves the formation of S-glucuronide, accounting for 17% of the administered dose. [] Another significant pathway leads to the production of S-(methylsulfonyl-dichlorophenyl)-mercapturic acid, representing 36% of the dose. [] These findings suggest that glucuronidation and mercapturic acid synthesis are key mechanisms for the biotransformation and elimination of this compound in rats.

Q2: Can this compound be formed during the combustion of other chemicals?

A2: While not directly addressed in the provided abstracts, the title of the second paper suggests that the formation of persistent organic pollutants, potentially including this compound, can occur during the combustion of this compound. [] Further investigation within the full text of the paper would be needed to confirm the specific products and mechanisms involved in this combustion process.

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